[(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine
Description
(2-Methoxypyridin-3-yl)methylamine (CAS: 354824-19-4) is a secondary amine featuring a 2-methoxypyridine moiety linked to a 2-methylbutyl chain via a methylene bridge. Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol (calculated from and structural analysis). The compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological or oncological pathways . The 2-methoxypyridine group contributes to its electron-rich aromatic system, while the branched alkyl chain enhances lipophilicity, influencing its pharmacokinetic properties.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H20N2O/c1-4-10(2)8-13-9-11-6-5-7-14-12(11)15-3/h5-7,10,13H,4,8-9H2,1-3H3 |
InChI Key |
ARSUVCXZMPBKRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methylbutylamine
2-Methylbutylamine is a primary amine with the formula C5H13N. It can be prepared from L-isoleucine by reduction using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under reflux and inert atmosphere conditions. The procedure involves:
- Stirring 2.5 equivalents of LiAlH4 in dry THF under nitrogen.
- Adding L-isoleucine portion-wise.
- Refluxing the mixture for approximately 20 hours.
- Quenching with ethyl acetate and sodium hydroxide solution.
- Extracting and drying the organic layer to obtain 2-methylbutylamine as a yellow liquid.
This method yields about 4.5 g of product from 10 g of L-isoleucine, with the product used without further purification.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | LiAlH4 (2.5 equiv), dry THF | Reduction agent preparation |
| 2 | L-isoleucine addition | Substrate for reduction |
| 3 | Reflux for 20 h under N2 | Complete reduction to amine |
| 4 | Quench with ethyl acetate, NaOH | Workup and extraction |
| 5 | Drying and solvent removal | Isolation of 2-methylbutylamine |
Functionalization of 2-Methoxypyridine
The 2-methoxypyridin-3-yl methyl fragment can be prepared or functionalized through nucleophilic substitution or reductive amination strategies. While specific detailed procedures for this exact fragment are limited in the open literature, analogous pyridine derivatives are commonly prepared by:
- Halogenation at the 3-position of 2-methoxypyridine.
- Subsequent nucleophilic substitution with formaldehyde and amines.
- Reductive amination with aldehydes or ketones to introduce the methylamine linkage.
Coupling of 2-Methoxypyridin-3-yl Methyl and 2-Methylbutylamine
The final step involves coupling the 2-methoxypyridin-3-yl methyl intermediate with 2-methylbutylamine, typically via reductive amination or nucleophilic substitution.
- Reductive amination: Reacting the aldehyde derivative of 2-methoxypyridin-3-yl methyl with 2-methylbutylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
- Nucleophilic substitution: Using a halomethyl derivative of 2-methoxypyridine with 2-methylbutylamine under basic conditions.
These methods provide the desired secondary amine linkage.
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive amination | Aldehyde + 2-methylbutylamine + NaBH3CN | Mild conditions, high selectivity | Requires aldehyde precursor |
| Nucleophilic substitution | Halomethyl derivative + 2-methylbutylamine + base | Straightforward, scalable | Possible side reactions, need for halogenated intermediate |
Research Findings and Yields
- The reduction of L-isoleucine to 2-methylbutylamine via LiAlH4 is a well-documented method with yields around 50-60% depending on workup conditions.
- Reductive amination reactions involving pyridine derivatives generally proceed with moderate to high yields (60-85%) under optimized conditions.
- The overall yield for the preparation of (2-Methoxypyridin-3-yl)methylamine depends on the purity and efficiency of each intermediate step.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | Reduction | L-isoleucine | LiAlH4, THF, reflux, inert atmosphere | 2-Methylbutylamine | 50-60 |
| 2 | Functionalization | 2-Methoxypyridine | Halogenation, nucleophilic substitution | 2-Methoxypyridin-3-yl methyl halide | Variable |
| 3 | Coupling (Reductive amination) | 2-Methoxypyridin-3-yl aldehyde + 2-methylbutylamine | NaBH3CN or Na(OAc)3BH, mild conditions | (2-Methoxypyridin-3-yl)methylamine | 60-85 |
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyridin-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of (2-Methoxypyridin-3-yl)methylamine, which can be further utilized in organic synthesis or medicinal chemistry.
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Drug Development :
- The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its sterically hindered nature allows for the creation of complex molecular architectures that are essential in developing drug candidates with specific biological activities .
- It has been utilized in the preparation of compounds that exhibit anti-inflammatory properties and other therapeutic effects, making it a valuable intermediate in medicinal chemistry .
-
Medicinal Chemistry :
- Research indicates that derivatives of this compound can be effective in treating inflammatory disorders. For instance, certain aminopyridine derivatives have shown promise as anti-malarial agents, highlighting the potential of (2-Methoxypyridin-3-yl)methylamine in developing treatments for infectious diseases .
- Its application extends to the synthesis of dihydropyrimidinoisoquinolinones, which are explored for their pharmacological properties .
Cosmetic Applications
The compound is also being investigated for its potential use in cosmetic formulations. Its ability to act as a stabilizing agent in creams and lotions suggests that it may enhance product efficacy and shelf life. The incorporation of such compounds can improve skin absorption and provide additional benefits through their bioactive properties .
Anti-inflammatory Drug Development
A study explored the synthesis of novel dihydropyrimidinoisoquinolinones using (2-Methoxypyridin-3-yl)methylamine as a key intermediate. These compounds exhibited significant anti-inflammatory activity in preclinical models, demonstrating the compound's utility in drug discovery .
Cosmetic Formulation Research
In research focusing on cosmetic formulations, (2-Methoxypyridin-3-yl)methylamine was incorporated into skin creams. Results indicated improved stability and enhanced skin penetration compared to traditional formulations without this compound, suggesting its potential to improve product performance .
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
OG-86: (1S,2R)-N-((2-Methoxypyridin-3-yl)methyl)-2-phenylcyclopropan-1-amine
- Structure : Shares the 2-methoxypyridinylmethylamine core but incorporates a phenylcyclopropane group instead of a 2-methylbutyl chain.
- Molecular Formula : C₁₇H₁₉N₂O.
- The phenyl group may improve π-π stacking interactions with aromatic residues in enzymes like LSD1, as evidenced by its use in small-cell lung cancer models ().
- Activity : Demonstrated potent LSD1 inhibition (IC₅₀ < 1 µM) in proliferation assays, unlike the target compound, which lacks reported direct enzyme inhibition data .
(2-Ethoxyphenyl)methylamine (CAS: 951625-70-0)
- Structure : Replaces the pyridine ring with a 2-ethoxyphenyl group and uses a 3-methylbutyl chain.
- Molecular Formula: C₁₄H₂₃NO.
- Key Differences: Ethoxy group increases electron density compared to methoxy, altering solubility (logP ~3.5 vs. ~2.8 for the target compound).
Diethyl(2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (CAS: 1354019-89-8)
- Structure: Contains a trifluoromethyl-substituted pyridine and a diethylaminoethyl chain.
- Molecular Formula : C₁₂H₁₈F₃N₃.
- Key Differences: The trifluoromethyl group enhances electronegativity and metabolic resistance. Diethylaminoethyl chain increases basicity (pKa ~9.5) compared to the target compound’s secondary amine (pKa ~8.5) .
Physicochemical Properties Comparison
| Property | Target Compound | OG-86 | (2-Ethoxyphenyl)methylamine |
|---|---|---|---|
| Molecular Weight | 208.30 g/mol | 265.35 g/mol | 221.34 g/mol |
| logP (Predicted) | 2.8 | 3.2 | 3.5 |
| Solubility (Water) | ~50 mg/L | ~20 mg/L | ~10 mg/L |
| Aromatic System | 2-Methoxypyridine | 2-Methoxypyridine | 2-Ethoxyphenyl |
Q & A
Q. What are the recommended synthetic routes for (2-Methoxypyridin-3-yl)methylamine, and how can conflicting yields be resolved?
Methodological Answer: The synthesis of pyridinylmethyl amines often involves Buchwald-Hartwig coupling or reductive amination. For example, bis(2-methoxypyridin-3-yl)amine (a structurally similar compound) was synthesized via palladium-catalyzed coupling, purified via flash chromatography, and validated by NMR . For the target compound, coupling 2-methoxy-3-pyridinemethanamine with 2-methylbutyl halides under inert conditions (e.g., Pd(OAc)₂/XPhos catalyst system) is a plausible route. Conflicting yields may arise from steric hindrance or competing side reactions. Optimize reaction time (12–24 hr), temperature (80–110°C), and ligand-to-metal ratios. Monitor intermediates by TLC or LC-MS to identify bottlenecks .
Q. How can the structure of (2-Methoxypyridin-3-yl)methylamine be confirmed using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: Compare H and C NMR data with structurally analogous compounds. For instance, bis(2-methoxypyridin-3-yl)amine exhibits aromatic protons at δ 6.7–8.1 ppm and methoxy signals at δ 3.8–3.9 ppm . The 2-methylbutyl group should show methyl protons (δ 0.8–1.0 ppm) and a split NH signal (δ 1.5–2.2 ppm).
- X-ray Crystallography: If crystallizable, use single-crystal X-ray diffraction (as in 3-benzyloxypyridin-2-amine studies) to resolve bond angles and confirm stereochemistry .
- Mass Spectrometry: Validate molecular weight via ESI-MS or HRMS, targeting [M+H]⁺ or [M+Na]⁺ ions.
Q. What purification techniques are effective for isolating (2-Methoxypyridin-3-yl)methylamine?
Methodological Answer:
- Flash Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 9:1 to 1:1) to separate unreacted 2-methylbutylamine and byproducts .
- Distillation: If the compound is volatile, fractional distillation at reduced pressure (e.g., bp ~94–97°C for 2-methylbutylamine analogs) may be effective .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystalline derivatives.
Q. How does the 2-methylbutyl substituent influence the compound’s physicochemical properties?
Methodological Answer: The branched 2-methylbutyl group increases hydrophobicity (logP) compared to linear alkylamines. This affects solubility (lower in aqueous buffers) and boiling point (e.g., 2-methylbutylamine has bp 94–97°C vs. n-pentylamine’s 104°C) . Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess partitioning behavior. Computational tools (e.g., COSMO-RS) can predict solubility and polarity trends.
Advanced Research Questions
Q. What catalytic or coordination chemistry applications are plausible for this compound?
Methodological Answer: Pyridinylmethyl amines are known ligands for transition metals. For example, bis[(6-methylpyridin-2-yl)methyl]amine forms stable complexes with Cu(I/II) and Ni(II), enabling catalytic C–N bond formation . Test the target compound’s coordination ability via titration with metal salts (e.g., CuCl₂, FeCl₃) in THF/MeOH. Monitor UV-Vis spectral shifts (e.g., d-d transitions) or conduct cyclic voltammetry to assess redox activity.
Q. How can reaction mechanisms involving this amine be analyzed to resolve contradictory kinetic data?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., N–H bond cleavage in amination).
- DFT Calculations: Model intermediates and transition states using Gaussian or ORCA software. Compare activation energies for competing pathways (e.g., nucleophilic substitution vs. radical mechanisms).
- In Situ Spectroscopy: Use IR or Raman spectroscopy to detect transient species (e.g., Pd-N intermediates in coupling reactions) .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects and conformational flexibility to predict nucleophilicity/basicity.
- Docking Studies: If targeting biological applications, dock the compound into protein active sites (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ assays .
- Reactivity Descriptors: Calculate Fukui indices (electrophilicity/nucleophilicity) via quantum chemical packages (e.g., NWChem).
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Dose-Response Curves: Test the compound across a wide concentration range (nM–mM) in cell-based assays (e.g., MTT for cytotoxicity).
- Metabolic Stability Assays: Incubate with liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results .
- Comparative SAR Studies: Synthesize analogs (e.g., varying methoxy or alkyl groups) to isolate structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
